molecular formula C22H25N5 B5501513 N-[2-(4-ethylphenyl)ethyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine

N-[2-(4-ethylphenyl)ethyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine

Cat. No. B5501513
M. Wt: 359.5 g/mol
InChI Key: KIMUVWDUWABGLP-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyrido[3,4-d]pyrimidines, a set of heterocyclic compounds featuring a pyridine ring fused with a pyrimidine ring. These structures are of interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of compounds related to the family of pyrido[3,4-d]pyrimidines typically involves multistep chemical reactions, starting from basic heterocyclic scaffolds like pyridine and pyrimidine derivatives. Key steps might include cyclization reactions, substitutions, and functional group transformations. The specific synthetic pathway for “N-[2-(4-ethylphenyl)ethyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine” has not been detailed in the available literature but would likely involve similar strategies used in the synthesis of related compounds.

Molecular Structure Analysis

The molecular structure of pyrido[3,4-d]pyrimidines, including the compound , typically features a complex arrangement of nitrogen and carbon atoms, allowing for varied chemical reactivity and interactions. The structure often includes multiple rings that provide a rigid framework contributing to the molecule's biological activity.

Chemical Reactions and Properties

Pyrido[3,4-d]pyrimidines can undergo a variety of chemical reactions, including but not limited to alkylation, acylation, and nucleophilic substitutions. These reactions can modify the chemical structure and thus the pharmacological properties of the compounds. The specific chemical behavior of “N-[2-(4-ethylphenyl)ethyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine” would depend on its functional groups and overall molecular architecture.

Physical Properties Analysis

While specific data for “N-[2-(4-ethylphenyl)ethyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine” is not available, pyrido[3,4-d]pyrimidines generally exhibit properties like solid state form, melting points, and solubility influenced by their crystalline structure and molecular interactions.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity of “N-[2-(4-ethylphenyl)ethyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine”, can be inferred from its structural features. The presence of pyridine and pyrimidine rings suggests potential sites for protonation and nucleophilic attack, which would be key in its chemical behavior and interaction with biological targets.

For detailed scientific research and further reading on related compounds and chemical properties, refer to the sources listed below:

Scientific Research Applications

Synthesis and Chemical Properties

Research in the field has extensively covered the synthesis of various pyrimidin-4-amine derivatives, including efforts to create novel compounds with potential biological activities. For instance, El-Deeb et al. (2008) detailed the synthesis of new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives using optimized Buchwald-Hartwig amination conditions, aiming to prepare new heterocyclic compounds with confirmed structures via FT-NMR, FT-IR, and elemental analysis (El-Deeb, Ryu, & Lee, 2008). Similarly, the synthesis of 7-arylmethyl-substituted derivatives of 2-amino-2-pyrrolydin-1-yl-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine has been reported, highlighting the compound's synthesis via condensation and subsequent reactions aimed at producing a range of derivatives for further testing (Kuznetsov & Chapyshev, 2007).

properties

IUPAC Name

N-[2-(4-ethylphenyl)ethyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5/c1-2-16-3-5-17(6-4-16)7-14-25-22-19-10-13-24-15-20(19)26-21(27-22)18-8-11-23-12-9-18/h3-6,8-9,11-12,24H,2,7,10,13-15H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMUVWDUWABGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CCNC2=NC(=NC3=C2CCNC3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-ethylphenyl)ethyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine

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